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molecular formula C8H7F2NO3 B1398899 5-(2,2-difluoroethoxy)pyridine-2-carboxylic acid CAS No. 1097730-45-4

5-(2,2-difluoroethoxy)pyridine-2-carboxylic acid

Cat. No. B1398899
M. Wt: 203.14 g/mol
InChI Key: IQPVMOFLYFFTLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08188079B2

Procedure details

The 5-(2,2-difluoro-ethoxy)-pyridine-2-carboxylic acid was prepared in a reaction sequence analogous to that in example 60 for the preparation of the 5-cyclopropylmethoxy-pyridine-2-carboxylic acid: Alkylation of the 5-hydroxy-pyridine-2-carboxylic acid methyl ester with 2,2-difluoroethyl triflate and hydrolysis of the 5-(2,2-difluoro-ethoxy)-pyridine-2-carboxylic acid methyl ester yielded the 5-(2,2-difluoro-ethoxy)-pyridine-2-carboxylic acid as an off-white solid. Mass (calculated) C8H7F2NO3 [203.143]; (found) [M+H]+=204.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
5-(2,2-difluoro-ethoxy)-pyridine-2-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(COC2C=CC(C(O)=O)=NC=2)CC1.COC(C1C=CC(O)=CN=1)=O.O(CC(F)F)S(C(F)(F)F)(=O)=O.C[O:39][C:40]([C:42]1[CH:47]=[CH:46][C:45]([O:48][CH2:49][CH:50]([F:52])[F:51])=[CH:44][N:43]=1)=[O:41]>>[F:52][CH:50]([F:51])[CH2:49][O:48][C:45]1[CH:46]=[CH:47][C:42]([C:40]([OH:41])=[O:39])=[N:43][CH:44]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)COC=1C=CC(=NC1)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1=NC=C(C=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(S(=O)(=O)C(F)(F)F)CC(F)F
Name
5-(2,2-difluoro-ethoxy)-pyridine-2-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1=NC=C(C=C1)OCC(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The 5-(2,2-difluoro-ethoxy)-pyridine-2-carboxylic acid was prepared in a reaction sequence analogous to that in example 60

Outcomes

Product
Name
Type
product
Smiles
FC(COC=1C=CC(=NC1)C(=O)O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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